4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives
Reduction: Formation of reduced indole derivatives
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It binds to tubulin, a protein involved in cell division, and inhibits its polymerization, thereby disrupting the formation of microtubules . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N1-(1H-indol-4-yl)cyclohexane-1-carboxamide
- 1-benzyl-indole derivatives
- Indole-3-acetic acid derivatives
Uniqueness
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is unique due to its specific structure, which combines an indole moiety with a piperazine ring and a benzyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.
Biological Activity
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound features a unique structure combining an indole moiety with a piperazine ring and a benzyl group. This structural configuration is significant as it contributes to the compound's distinct biological activities.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₄O
- Molar Mass : 306.36 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule formation essential for cell division. This action is similar to that of well-known antimitotic agents like colchicine.
- Target : Tubulin
- Effect : Inhibition of microtubule formation leading to cell cycle arrest in cancer cells.
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Other Biological Activities
In addition to its anticancer properties, this compound has been studied for its potential antiviral and anti-inflammatory effects. Indole derivatives are known to interact with various biochemical pathways, suggesting a broad spectrum of biological activities.
Antiviral Activity
Studies have indicated that indole derivatives can inhibit viral enzymes, potentially making them candidates for antiviral drug development.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics; however, toxicity profiles need further investigation to ensure safety in clinical settings.
Study on Anticancer Efficacy
A recent study assessed the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Comparative Analysis with Other Compounds
Comparative studies with other indole derivatives have highlighted the superior activity of this compound against specific cancer types, emphasizing its unique structural advantages.
Properties
IUPAC Name |
4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(22-19-14-21-18-9-5-4-8-17(18)19)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPVVJCIAODAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.